Cas no 1956321-85-9 (1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride)
1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-5-sulfonyl chloride hydrochloride
- 1H-Benzo[d]imidazole-6-sulfonyl chloride hydrochloride
- 3H-benzimidazole-5-sulfonyl chloride;hydrochloride
- 1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride
- C7H5ClN2O2S.HCl
- 4711AH
- 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride
- G84273
- MFCD22495367
- AKOS040766347
- 1956321-85-9
- 1H-Benzimidazole-5-sulfonyl Chloride HCl
- BS-35955
- F9995-2642
- 1H-Benzimidazol-5-sulfonylchloridhydrochlorid, 1H-Benzimidazole-5-sulfonyl chloride hydrochloride, 1H-Benzimidazole-6-sulfonyl chloride hydrochloride
- 1H-Benzo[d]imidazole-6-sulfonylchloridehydrochloride
- 1H-Benzimidazole-6-sulfonyl chloride, hydrochloride (1:1)
-
- MDL: MFCD22495367
- Inchi: 1S/C7H5ClN2O2S.ClH/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H
- InChI Key: XESBSBJNPJQJAV-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C=1)NC=N2)(=O)=O.Cl
Computed Properties
- Exact Mass: 251.9527040g/mol
- Monoisotopic Mass: 251.9527040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 287
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.2
1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM278129-1g |
1H-Benzo[d]imidazole-6-sulfonyl chloride hydrochloride |
1956321-85-9 | 95% | 1g |
$519 | 2021-06-17 | |
| Chemenu | CM278129-5g |
1H-Benzo[d]imidazole-6-sulfonyl chloride hydrochloride |
1956321-85-9 | 95% | 5g |
$1819 | 2021-06-17 | |
| TRC | H159906-100mg |
1h-1,3-benzodiazole-5-sulfonyl Chloride Hydrochloride |
1956321-85-9 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | H159906-500mg |
1h-1,3-benzodiazole-5-sulfonyl Chloride Hydrochloride |
1956321-85-9 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | H159906-1g |
1h-1,3-benzodiazole-5-sulfonyl Chloride Hydrochloride |
1956321-85-9 | 1g |
$ 1240.00 | 2022-06-04 | ||
| Chemenu | CM278129-1g |
1H-Benzo[d]imidazole-6-sulfonyl chloride hydrochloride |
1956321-85-9 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB293852-250 mg |
1H-Benzimidazole-5-sulfonyl chloride hydrochloride; 95% |
1956321-85-9 | 250 mg |
€357.80 | 2023-07-20 | ||
| abcr | AB293852-1 g |
1H-Benzimidazole-5-sulfonyl chloride hydrochloride; 95% |
1956321-85-9 | 1 g |
€587.60 | 2023-07-20 | ||
| TRC | H159906-1000mg |
1h-1,3-benzodiazole-5-sulfonyl Chloride Hydrochloride |
1956321-85-9 | 1g |
$1499.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1244320-1g |
1H-Benzimidazole-6-sulfonyl chloride, hydrochloride (1:1) |
1956321-85-9 | 95% | 1g |
$500 | 2024-06-07 |
1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride Suppliers
1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride
Professional Introduction to 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride (CAS No. 1956321-85-9)
The compound 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride (CAS No. 1956321-85-9) represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The benzodiazole core, a well-known scaffold in medicinal chemistry, is modified with a sulfonyl chloride group and hydrochloride salt form, which enhances its reactivity and utility in various synthetic pathways.
In recent years, the exploration of benzodiazole derivatives has expanded beyond their traditional applications as anxiolytics and sedatives. The introduction of sulfonyl chloride functionalities has opened new avenues for the development of bioactive molecules with enhanced binding affinity and metabolic stability. The 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride compound is particularly noteworthy for its role as an intermediate in the synthesis of more complex pharmacophores. This intermediate is instrumental in constructing molecules that exhibit potent activity against a range of therapeutic targets, including enzymes and receptors involved in inflammation, neurodegeneration, and cancer.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The sulfonyl chloride moiety serves as a reactive handle for further functionalization through nucleophilic substitution reactions. This allows chemists to introduce diverse substituents at the 5-position of the benzodiazole ring, thereby tailoring the molecular properties to achieve specific biological activities. For instance, researchers have utilized this compound to synthesize novel benzodiazole derivatives with improved pharmacokinetic profiles and reduced side effects.
The hydrochloride salt form of 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This property is particularly advantageous for drug delivery systems where bioavailability and stability are critical factors. Additionally, the salt form contributes to the compound's stability under various storage conditions, ensuring consistent quality throughout the research and development process.
Recent studies have highlighted the potential of 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride in the development of anti-inflammatory agents. Researchers have demonstrated that certain derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By modulating the structure of the benzodiazole scaffold, scientists have been able to develop molecules that selectively target COX-2 without affecting COX-1, thereby minimizing gastrointestinal side effects associated with non-selective COX inhibitors.
The compound has also shown promise in the field of oncology. Preclinical studies indicate that benzodiazole derivatives modified with sulfonyl chloride groups can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in tumor progression. The 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride intermediate has been used to synthesize novel anticancer agents that exhibit potent cytotoxicity while maintaining low toxicity towards normal cells. These findings suggest that further exploration of this chemical class could lead to breakthroughs in cancer therapy.
In addition to its therapeutic applications, 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride has found utility in material science and chemical research. Its unique reactivity makes it a valuable tool for synthesizing complex organic molecules used in advanced materials and polymers. The ability to precisely modify the benzodiazole core allows researchers to create materials with tailored properties such as enhanced durability or specific electronic characteristics.
The synthesis of 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the chlorosulfonation of a benzodiazole precursor followed by conversion to the hydrochloride salt form. Advanced techniques such as catalytic hydrogenation and protective group chemistry are often employed to achieve optimal results. These synthetic strategies highlight the compound's importance not only as a final product but also as a building block for more complex chemical entities.
As research continues to evolve, the applications of 1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride are expected to expand further. Innovations in computational chemistry and artificial intelligence are enabling researchers to predict novel derivatives with enhanced biological activity more efficiently than ever before. This synergy between experimental chemistry and computational methods is likely to accelerate the discovery of new therapeutic agents based on this promising scaffold.
In conclusion,1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride (CAS No. 1956321-85-9) stands out as a versatile and highly valuable compound in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules with potential therapeutic benefits across multiple disease areas. As scientific understanding advances,the full potential of this compound will continue to be uncovered,driving innovation in medicine and chemical science.
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